molecular formula C10H14ClNO B2400535 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride CAS No. 23279-67-6

1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride

Cat. No. B2400535
CAS RN: 23279-67-6
M. Wt: 199.68
InChI Key: YMKKEUKWLSTFCV-UHFFFAOYSA-N
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Description

1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride, also known by its CAS Number 23279-67-6, is a chemical compound with a molecular weight of 199.68 . It is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO.ClH/c1-8(12)10-4-2-9(3-5-10)6-7-11;/h2-5H,6-7,11H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a melting point range of 194-198 degrees Celsius . It is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : The compound can be synthesized through various methods. For instance, 4-phenyl-2-butanone, a medium for synthesizing medicine to diminish inflammation, can be synthesized using ethanol and acetic acid with strong acid catalysts. This process involves Claisen's condensation and other reactions (Jiangli Zhang, 2005).
  • Characterization Techniques : Techniques such as 1H NMR, FTIR, UV–Vis, and X-ray crystallography are used to characterize compounds like 1-phenyl-1,2-ethanediol, which is synthesized from the hydrolysis of epoxy styrene. This characterization helps in understanding the molecular structure and properties of the compounds (R. Bikas, M. Emami, A. Kozakiewicz, 2019).

Biological and Pharmacological Research

  • Antimicrobial Activities : Some derivatives of the compound have been synthesized and shown to possess significant antimicrobial activities. For example, derivatives like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone have demonstrated effectiveness against both gram-positive and gram-negative bacteria (Atul K. Wanjari, 2020).
  • Anti-inflammatory Properties : Chalcone derivatives of this compound have been explored for their potential anti-inflammatory effects. Studies have synthesized specific derivatives and evaluated their anti-inflammatory activity, providing insights into their therapeutic potential (Z. Rehman, P. Saini, Sushil Kumar, 2022).

Chemical and Catalytic Applications

  • Catalyst Development : The compound has been used in the development of catalysts, for instance, in the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts. These catalysts have applications in chemical synthesis and might have implications in industrial processes (S. Facchetti et al., 2016).
  • Intermolecular Interaction Studies : The compound's crystal structure and intermolecular interactions have been studied, providing valuable information for the design of new materials and drugs. Such studies are crucial for understanding the physical and chemical properties of materials (R. Bikas, M. Emami, A. Kozakiewicz, 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[4-(2-aminoethyl)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8(12)10-4-2-9(3-5-10)6-7-11;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKKEUKWLSTFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride

CAS RN

23279-67-6
Record name 1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride
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